tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride: is a complex organic compound that features a tert-butyl group, azetidine rings, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common approach starts with the preparation of azetidine-3-carboxylic acid derivatives. The tert-butyl group is introduced via a protecting group strategy, often using tert-butyl chloroformate. The sulfonyl group can be added through sulfonylation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can target the azetidine rings or the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl group and the azetidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deprotected azetidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The azetidine rings and sulfonyl group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Comparison with Similar Compounds
- tert-Butyl 3-iodoazetidine-1-carboxylate
- tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride stands out due to its dual azetidine rings and the presence of both tert-butyl and sulfonyl groups. This combination of features provides unique reactivity and stability, making it a versatile compound for various applications .
Properties
CAS No. |
2763755-57-1 |
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Molecular Formula |
C11H21ClN2O4S |
Molecular Weight |
312.81 g/mol |
IUPAC Name |
tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O4S.ClH/c1-11(2,3)17-10(14)13-6-9(7-13)18(15,16)8-4-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H |
InChI Key |
RRDDAGOHHOWNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2CNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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